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Compound of Interest

Compound Name: DDO3711

Cat. No.: B15611061

Initial research indicates a discrepancy in the classification of DDO3711 as a direct LAT1
inhibitor. Current literature primarily identifies DDO3711 as an Apoptosis Signal-regulating
Kinase 1 (ASK1) inhibitor. Specifically, it is described as a phosphatase-recruiting chimera
(PHORC) that induces the dephosphorylation of ASK1. Therefore, a direct comparison of
DDO3711 and JPH203 as two LAT1 inhibitors is not scientifically accurate based on available
data.

This guide will proceed with a comprehensive overview of JPH203 (Nanvuranlat), a well-
characterized and clinically evaluated selective inhibitor of the L-type Amino Acid Transporter 1
(LAT1), a critical mediator of cancer cell growth and proliferation.

JPH203: A Selective LAT1 Inhibitor

JPH203 is a novel, selective inhibitor of LAT1, a transporter protein that is overexpressed in a
wide variety of cancers.[1][2] LAT1 facilitates the uptake of essential amino acids, such as
leucine, which are crucial for cancer cell metabolism and growth signaling pathways.[3][4] By
blocking LAT1, JPH203 effectively starves cancer cells of these vital nutrients, leading to the

suppression of tumor growth.[5]

Mechanism of Action

JPH203 is a non-transportable blocker that selectively binds to LAT1, inhibiting its function.[6]
This blockade of amino acid transport has several downstream effects that contribute to its anti-

cancer activity:
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« Inhibition of MTORC1 Signaling: Leucine, transported by LAT1, is a key activator of the
MTORCL1 signaling pathway, which is a central regulator of cell growth, proliferation, and
protein synthesis.[3][7] By preventing leucine uptake, JPH203 leads to the downregulation of
MTORCL1 activity.[5][8][9]

 Induction of the General Amino Acid Control (GAAC) Pathway: The deprivation of essential
amino acids can trigger the GAAC pathway, a stress response that can lead to cell cycle
arrest and apoptosis.[10]

o Suppression of Cyclin-Dependent Kinase (CDK) Activity: Recent studies have shown that
JPH203 can reduce the kinase activity of CDK1 and CDK2, which are important for cell cycle
progression.[11]

o Downregulation of the Wnt/[3-catenin Signaling Pathway: In some cancer types, such as
castration-resistant prostate cancer, JPH203 has been shown to inhibit the Wnt/p-catenin
signaling pathway, potentially via the downregulation of CD24.[8]

The multifaceted mechanism of action of JPH203, targeting both metabolic and key signaling
pathways, makes it a promising therapeutic agent for a range of cancers.

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy and activity of JPH203
from various preclinical and clinical studies.

Table 1: In Vitro Efficacy of JPH203 in Cancer Cell Lines
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Cell Line Cancer Type IC50 (pM) Reference
HT-29 Colorectal Cancer 4.1-30.0 [6]

LoVo Colorectal Cancer 23+0.3 [6]

MKN1 Gastric Cancer 41.7+2.3 [6]

MKN45 Gastric Cancer 46+1.0 [6]

PC-3 Prostate Cancer 11.94 +2.19 [11]

DU145 Prostate Cancer 19.68 + 4.01 [11]

Cabazitaxel-Resistant
PC-3-TxR/CxR 28.33+3.26 [11]
Prostate Cancer

Cabazitaxel-Resistant
DU145-TxR/CxR 34.09+4.76 [11]
Prostate Cancer

Table 2: Clinical Trial Data for JPH203 (Nanvuranlat)
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Clinical Trial Phase Cancer Type

Key Findings Reference

Advanced Solid
Phase |
Tumors

Well-tolerated;

Maximum Tolerated

Dose (MTD)

determined to be 60

mg/mz;

Recommended Phase izl
2 Dose (RP2D) of 25

mg/m2. Promising

activity in biliary tract

cancer (BTC).

Advanced Refractory
Phase I .
Biliary Tract Cancer

Met primary endpoint,
showing a statistically
significant
improvement in
Progression-Free
Survival (PFS)

[12]
compared to placebo
(Hazard Ratio =
0.557). Disease
Control Rate (DCR)
was approximately

25%.

Signaling Pathways and Experimental Workflows
LAT1-Mediated Cancer Cell Proliferation Pathway
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Caption: LAT1-mediated amino acid transport and its inhibition by JPH203.

Experimental Workflow: In Vitro Cell Viability Assay
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Cell Viability Assay Workflow
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Caption: A typical workflow for assessing cell viability after JPH203 treatment.
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Experimental Protocols
Cell Viability Assay (WST-8 Assay)

This protocol is a common method for determining the cytotoxic effects of a compound on
cancer cells in vitro.

e Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined
density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at
37°C with 5% CO..

o Compound Treatment: A stock solution of JPH203 is serially diluted to various concentrations

in the cell culture medium. The old medium is removed from the wells, and 100 pL of the
medium containing the different concentrations of JPH203 is added to the respective wells.
Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration
as the treated wells.

 Incubation: The plates are incubated for a specified period, typically 72 hours, under the
same conditions as in step 1.

o Addition of WST-8 Reagent: After the incubation period, 10 pL of a water-soluble tetrazolium
salt (WST-8) solution is added to each well. The plates are then incubated for an additional
1-4 hours.

o Absorbance Measurement: The absorbance of each well is measured at 450 nm using a
microplate reader.

o Data Analysis: The cell viability is calculated as a percentage of the control. The half-
maximal inhibitory concentration (IC50) value, which is the concentration of the drug that
inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of
the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of JPH203 in
an animal model.

e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
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e Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10° cells in 100 pL of
PBS/Matrigel) is injected subcutaneously into the flank of each mouse.

e Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g.,
100-200 mm3). The mice are then randomly assigned to different treatment groups (e.g.,
vehicle control and JPH203 at various doses).

e Drug Administration: JPH203 is administered to the mice according to a predetermined
schedule (e.g., daily intraperitoneal injection). The vehicle control group receives injections of
the vehicle solution.

o Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers. The volume is calculated using the formula: (Length x Width2)/2. The body weight of
the mice is also monitored as an indicator of toxicity.

o Endpoint: The study is terminated when the tumors in the control group reach a
predetermined maximum size or after a specified duration. The tumors are then excised,
weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

o Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group
relative to the control group. Statistical analysis is performed to determine the significance of
the anti-tumor effect.

In conclusion, JPH203 is a promising LAT1 inhibitor with a well-defined mechanism of action
and demonstrated anti-cancer activity in both preclinical models and clinical trials, particularly in
biliary tract cancer. Its ability to selectively target the metabolic needs of cancer cells highlights
the potential of amino acid transporters as therapeutic targets in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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